Heptadecadienyl furan
CAS No.: 148675-93-8
Cat. No.: VC21124657
Molecular Formula: C21H34O
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148675-93-8 |
|---|---|
| Molecular Formula | C21H34O |
| Molecular Weight | 302.5 g/mol |
| IUPAC Name | 2-[(8Z,11Z)-heptadeca-8,11-dienyl]furan |
| Standard InChI | InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22-21/h6-7,9-10,17,19-20H,2-5,8,11-16,18H2,1H3/b7-6-,10-9- |
| Standard InChI Key | WRLSFCPGUMEHJM-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC1=CC=CO1 |
| SMILES | CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
Introduction
Chemical Structure and Properties
Structural Information
Heptadecadienyl furan consists of a furan heterocycle with a 17-carbon chain containing two double bonds. The molecular formula is C21H34O, representing 21 carbon atoms, 34 hydrogen atoms, and one oxygen atom . The structure can be represented using various chemical notations:
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InChI: InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22-21/h6-7,9-10,17,19-20H,2-5,8,11-16,18H2,1H3/b7-6-,10-9-
The compound's structure features a 2-substituted furan ring with the 17-carbon chain attached at the 2-position. The two double bonds in the alkyl chain are located between carbons 8-9 and 11-12, both in the Z (cis) configuration .
Physical and Chemical Properties
Heptadecadienyl furan possesses physical and chemical properties typical of long-chain substituted furans. Table 1 summarizes the key physical and chemical properties of this compound.
The compound's long hydrocarbon chain contributes to its lipophilic nature, while the furan ring introduces some polarity due to the oxygen atom . These characteristics influence its solubility, with expected good solubility in non-polar and moderately polar organic solvents.
Occurrence in Nature
Heptadecadienyl furan has been identified as a natural component in plant essential oils. Most notably, it has been detected in nutmeg (Myristica fragrans) essential oil. According to a 2024 study analyzing the phytochemical constituents of nutmeg essential oils, heptadecadienyl furan was found to constitute approximately 0.85% of the total oil composition . This finding highlights the compound's natural occurrence and suggests it may contribute to the biological properties of nutmeg.
The presence of heptadecadienyl furan in plant materials suggests it may play a role in plant defense mechanisms, possibly as a deterrent against herbivorous insects, similar to other furan derivatives found in plants .
Structural Analogs and Related Compounds
Understanding the relationship between heptadecadienyl furan and its structural analogs provides valuable insights into structure-activity relationships. Several related compounds have been studied, particularly in the context of their biological activities.
Comparison with Other Alkylfurans
Heptadecadienyl furan belongs to a broader class of alkylfurans, compounds characterized by a furan ring with attached alkyl chains of varying lengths. Similar compounds include:
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2-(pentadecyl)furan
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2-(heptadecyl)furan
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2-(tetradecyl)furan
These compounds differ in the length of the alkyl chain and the presence or absence of unsaturation . Research has shown that both the chain length and the presence of double bonds in the chain can significantly affect the biological activity of these compounds.
Comparison with Tetrahydrofuran Analogs
Studies have compared the biological activities of furans with their corresponding tetrahydrofuran analogs to assess the importance of the double bonds in the furan ring. Research by Rodriguez-Saona et al. examined the insecticidal activity of naturally occurring avocadofurans, including 2-(pentadecyl)furan and 2-(heptadecyl)furan, compared to tetrahydrofurans with alkyl chains from 14 to 18 carbons .
The study found that eliminating the sites of unsaturation in the furan ring significantly reduced the detrimental effects on the mortality and growth of the generalist insect herbivore Spodoptera exigua. This suggests that the unsaturation in the furan ring plays a crucial role in the toxicity of these compounds to insects .
Biological Activities
Insecticidal Properties
Based on research with structurally similar alkylfurans, heptadecadienyl furan may possess insecticidal properties. Studies on related compounds have shown that alkylfurans can significantly affect insect mortality and growth . The presence of the unsaturated furan ring appears to be crucial for these biological effects, as the corresponding tetrahydrofuran analogs showed reduced activity.
For example, research demonstrated that while 2-(heptadecyl)furan inhibited larval growth by 93% compared to controls, its tetrahydrofuran analog, 2-(heptadecyl)tetrahydrofuran, showed a lower growth inhibitory effect of 59% . This suggests that the double bonds in the furan ring of heptadecadienyl furan likely contribute significantly to any potential insecticidal activity.
Analytical Methods
Several analytical methods are applicable for the detection, identification, and quantification of heptadecadienyl furan in various matrices.
Chromatographic Methods
Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully used to identify heptadecadienyl furan in essential oils . This technique allows for separation of complex mixtures and accurate identification based on mass spectral data and retention times.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable structural information about heptadecadienyl furan . These techniques enable confirmation of the furan ring structure, the position of the side chain, and the location and configuration of the double bonds.
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